molecular formula C10H8N2O3 B14808622 4-Cyano-5-cyclopropoxypicolinic acid

4-Cyano-5-cyclopropoxypicolinic acid

Cat. No.: B14808622
M. Wt: 204.18 g/mol
InChI Key: WHUXJFVUKKCVKN-UHFFFAOYSA-N
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Description

4-Cyano-5-cyclopropoxypicolinic acid is an organic compound with the molecular formula C10H8N2O3. It features a cyano group, a cyclopropoxy group, and a picolinic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-5-cyclopropoxypicolinic acid typically involves the reaction of 4-cyano-5-hydroxypicolinic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-5-cyclopropoxypicolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed:

Scientific Research Applications

4-Cyano-5-cyclopropoxypicolinic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-Cyano-5-cyclopropoxypicolinic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various biochemical pathways. The cyclopropoxy group may enhance the compound’s stability and reactivity. The picolinic acid moiety can chelate metal ions, influencing the compound’s biological activity .

Comparison with Similar Compounds

  • 4-Cyano-5-hydroxypicolinic acid
  • 4-Cyano-5-methoxypicolinic acid
  • 4-Cyano-5-ethoxypicolinic acid

Comparison: 4-Cyano-5-cyclopropoxypicolinic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents. Additionally, the cyclopropoxy group can influence the compound’s biological activity, making it a valuable molecule for research and development .

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

4-cyano-5-cyclopropyloxypyridine-2-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c11-4-6-3-8(10(13)14)12-5-9(6)15-7-1-2-7/h3,5,7H,1-2H2,(H,13,14)

InChI Key

WHUXJFVUKKCVKN-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=C(C=C2C#N)C(=O)O

Origin of Product

United States

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